Trypanothione

Description

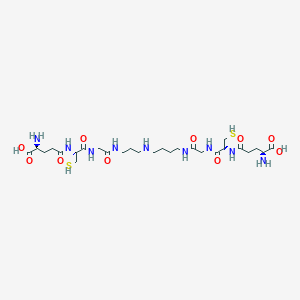

This compound is a glutathione derivative. It derives from a spermidine. It is a conjugate base of a this compound(1+).

Properties

Molecular Formula |

C27H49N9O10S2 |

|---|---|

Molecular Weight |

723.9 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[2-[4-[3-[[2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propylamino]butylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C27H49N9O10S2/c28-16(26(43)44)4-6-20(37)35-18(14-47)24(41)33-12-22(39)31-10-2-1-8-30-9-3-11-32-23(40)13-34-25(42)19(15-48)36-21(38)7-5-17(29)27(45)46/h16-19,30,47-48H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

PHDOXVGRXXAYEB-VJANTYMQSA-N |

SMILES |

C(CCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |

Isomeric SMILES |

C(CCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Trypanothione: A Technical Guide

An in-depth exploration for researchers, scientists, and drug development professionals.

Abstract

Trypanothione (B104310), a unique bis(glutathionyl)spermidine thiol, stands as a pivotal molecule in the redox metabolism of kinetoplastid parasites, the causative agents of devastating diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis. Its discovery in 1985 marked a significant turning point in understanding the fundamental biochemical differences between these parasites and their mammalian hosts. Absent in humans, the this compound system replaces the ubiquitous glutathione (B108866)/glutathione reductase system, making it an attractive target for the development of novel and selective chemotherapies. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of this compound and its associated enzymes. It details the experimental protocols that were instrumental in its identification and functional elucidation, presents key quantitative data in a structured format, and illustrates the intricate metabolic pathways and experimental workflows through detailed diagrams.

The Genesis of a Discovery: Unraveling a Novel Redox System

The journey to the discovery of this compound was initiated by investigations into the unique sensitivity of trypanosomes to oxidative stress and the mechanism of action of arsenical drugs. In the early 1980s, Alan Fairlamb and his colleagues observed that the glutathione reductase from trypanosomatids was unable to efficiently reduce mammalian glutathione disulfide (GSSG), suggesting the presence of a novel, endogenous thiol cofactor.[1] This pivotal observation set the stage for the isolation and characterization of this unknown molecule.

The Landmark 1985 Discovery

In a seminal 1985 paper published in Science, Fairlamb and his team reported the purification and structural elucidation of this novel cofactor from the insect trypanosomatid Crithidia fasciculata.[1][2] They named the molecule "this compound" and revealed its unique chemical structure: N¹,N⁸-bis(L-γ-glutamyl-L-hemicystinyl-glycyl)spermidine.[1][2] This structure, a conjugate of two glutathione molecules linked by a spermidine (B129725) bridge, was unlike any previously described biological thiol.[1][2] Its discovery immediately highlighted a fundamental metabolic divergence between the parasites and their hosts, opening up new avenues for targeted drug design.[1][2]

The Central Role of this compound in Parasite Biology

Subsequent research firmly established the this compound system as the central hub of redox metabolism in kinetoplastids. It is indispensable for maintaining a reducing intracellular environment, detoxifying reactive oxygen species, and participating in a myriad of essential cellular processes, including DNA synthesis and the metabolism of ascorbate. The parasites' reliance on this unique system, which is absent in humans, underscores its potential as a prime chemotherapeutic target.

The this compound Metabolic Pathway

The this compound pathway is governed by two key enzymes: this compound synthetase (TryS) and this compound reductase (TryR).

-

This compound Synthetase (TryS): This enzyme catalyzes the biosynthesis of this compound from its precursors, glutathione and spermidine. In some species, such as Crithidia fasciculata, this is a two-step process involving two distinct enzymes: glutathionylspermidine (B10777622) synthetase (GspS) and this compound synthetase.[3] However, in pathogenic trypanosomes like Trypanosoma brucei and Trypanosoma cruzi, a single bifunctional enzyme, TryS, carries out both steps.[4]

-

This compound Reductase (TryR): This NADPH-dependent flavoenzyme is responsible for maintaining this compound in its reduced, active dithiol form (T(SH)₂). It catalyzes the reduction of this compound disulfide (TS₂), the oxidized form of the molecule. TryR is essential for the parasite's survival and has been a major focus of drug development efforts.

The overall metabolic pathway is a cyclical process where reduced this compound donates its electrons to various substrates, becoming oxidized in the process. This compound reductase then utilizes NADPH to regenerate the reduced form, thus completing the cycle.

Quantitative Data Summary

The following tables summarize key kinetic parameters for the enzymes of the this compound pathway from various kinetoplastid species. This data is essential for comparative analysis and for the design of enzyme inhibitors.

Table 1: Kinetic Parameters of this compound Reductase (TryR)

| Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |

| Crithidia fasciculata | This compound Disulfide | 53 | - | [5] |

| Crithidia fasciculata | NADPH | 7 | - | [5] |

| Trypanosoma cruzi | This compound Disulfide | 30 | - | [6][7] |

| Trypanosoma cruzi | NADPH | - | - | [6][7] |

| Trypanosoma brucei | This compound Disulfide | 6.8 | - | [8] |

| Trypanosoma brucei | NADPH | 0.77 | - | [8] |

Table 2: Kinetic Parameters of this compound Synthetase (TryS)

| Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |

| Crithidia fasciculata | Glutathione | 914 | - | [9] |

| Crithidia fasciculata | Spermidine | 1070 | - | [9] |

| Crithidia fasciculata | Glutathionylspermidine | 20 | - | [9] |

| Crithidia fasciculata | ATP | 400 | - | [9] |

| Trypanosoma brucei | Glutathione | 56 | 2.9 | [4] |

| Trypanosoma brucei | Spermidine | 38 | - | [4] |

| Trypanosoma brucei | Glutathionylspermidine | 2.4 | - | [4] |

| Trypanosoma brucei | ATP | 7.1 | - | [4] |

| Trypanosoma brucei | GSH (at pH 7.0, 37°C) | 34 | - | [10] |

| Trypanosoma brucei | Spermidine (at pH 7.0, 37°C) | 687 | - | [10] |

| Trypanosoma brucei | Glutathionylspermidine (at pH 7.0, 37°C) | 32 | - | [10] |

| Trypanosoma brucei | ATP (at pH 7.0, 37°C) | 18 | - | [10] |

Table 3: IC₅₀ Values of Selected Inhibitors

| Enzyme | Species | Inhibitor | IC₅₀ (µM) | Reference(s) |

| This compound Reductase | Trypanosoma cruzi | Nifurtimox | 200 | [6][7] |

| This compound Reductase | Trypanosoma cruzi | Nitrofuran derivative | 0.5 (Ki) | [6][7] |

| This compound Reductase | Trypanosoma cruzi | Naphthoquinone derivative | 1 | [6][7] |

| This compound Reductase | Leishmania infantum | Aminopropanone derivative 2b | 65.0 | [11] |

| This compound Reductase | Leishmania infantum | Compound 3 | 12.44 | [12] |

| This compound Synthetase | Trypanosoma brucei | Various Paullones | 2.4 - 12.0 (EC₅₀) | [13] |

| This compound Synthetase | Leishmania major | Pyrrolthiazole-amide (TS001) | - | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments that have been fundamental to the study of this compound.

Purification of this compound from Crithidia fasciculata (Adapted from Fairlamb et al., 1985)

This protocol outlines the original method used to isolate and purify this compound, leading to its discovery.

Methodology:

-

Cell Lysis: A frozen paste of Crithidia fasciculata is subjected to repeated freeze-thaw cycles to lyse the cells.

-

Clarification: The lysate is centrifuged at high speed to pellet cell debris.

-

Ultrafiltration: The supernatant is passed through an ultrafiltration membrane to separate molecules with a low molecular weight, including this compound, from larger proteins.

-

Lyophilization: The filtrate is freeze-dried to obtain a crude powder.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps for purification:

-

Anion Exchange Chromatography: To separate molecules based on their negative charge.

-

Cation Exchange Chromatography: To further separate molecules based on their positive charge.

-

Ion-Paired Reversed-Phase High-Performance Liquid Chromatography (HPLC): A final polishing step to achieve high purity.

-

-

Analysis: The purified fractions are analyzed for their ability to act as a cofactor for trypanosomatid glutathione reductase.

Assay of this compound Reductase Activity (DTNB-Coupled Assay)

This is a widely used spectrophotometric assay to measure the activity of this compound reductase. The assay relies on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) by the product of the TryR reaction, reduced this compound.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared in a cuvette or microplate well containing buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA), NADPH, and DTNB.

-

Enzyme Addition: A known amount of purified this compound reductase is added to the mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of this compound disulfide (TS₂).

-

Measurement: The increase in absorbance at 412 nm, corresponding to the formation of the yellow 2-nitro-5-thiobenzoate (TNB) anion, is monitored over time using a spectrophotometer. The rate of this increase is directly proportional to the activity of this compound reductase.

High-Throughput Screening (HTS) for this compound Reductase Inhibitors

The DTNB-coupled assay has been adapted for high-throughput screening to identify potential inhibitors of TryR from large compound libraries.

Methodology:

-

Assay Miniaturization: The assay is miniaturized to a 384-well microplate format.

-

Compound Dispensing: Test compounds from a chemical library are dispensed into the wells of the microplate.

-

Reagent Addition: The reaction mixture (buffer, NADPH, DTNB, and TryR) is added to all wells.

-

Reaction Initiation: The reaction is started by the addition of TS₂.

-

Automated Reading: The absorbance at 412 nm is read at multiple time points using an automated plate reader.

-

Data Analysis: The rate of reaction in the presence of each compound is compared to control wells (with and without enzyme) to identify compounds that inhibit TryR activity.

Conclusion and Future Perspectives

The discovery of this compound represents a landmark achievement in the field of parasitology and has provided a critical foundation for the development of novel anti-parasitic drugs. The unique nature of the this compound system continues to be a focal point for research, with ongoing efforts to discover and develop potent and selective inhibitors of this compound reductase and this compound synthetase. The detailed understanding of the biochemistry of this pathway, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of new therapies to combat the devastating diseases caused by kinetoplastid parasites. The continued exploration of this unique metabolic pathway holds immense promise for the future of anti-parasitic drug discovery.

References

- 1. This compound: a novel bis(glutathionyl)spermidine cofactor for glutathione reductase in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification of glutathionylspermidine and this compound synthetases from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of this compound reductase from Crithidia fasciculata, a newly discovered member of the family of disulfide-containing flavoprotein reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds. (1989) | Jockers-Scherübl Mc | 143 Citations [scispace.com]

- 8. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the trypanosomatid metabolite this compound: purification and characterization of this compound synthetase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Leishmania infantum this compound Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Targeting this compound Metabolism in Trypanosomatids | MDPI [mdpi.com]

The Linchpin of Parasite Survival: A Technical Guide to the Role of Trypanothione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parasitic protozoa of the Trypanosomatid family, the causative agents of devastating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis, have evolved a unique thiol-based redox system to counteract oxidative stress and ensure their survival within their hosts. Central to this system is the low molecular weight thiol, trypanothione (B104310) (N¹,N⁸-bis(glutathionyl)spermidine). This technical guide provides an in-depth exploration of the critical role of this compound in parasite survival, detailing its biosynthesis, its function in redox homeostasis, and its validation as a prime target for novel chemotherapeutics. The guide includes a compilation of key quantitative data, detailed experimental protocols for the assessment of the this compound system, and visual representations of the associated biochemical pathways and experimental workflows.

Introduction: The Unique Redox Biology of Trypanosomatids

Trypanosomatids exist in hostile environments, particularly within their mammalian hosts, where they are subjected to a barrage of reactive oxygen species (ROS) generated by the host's immune response. Unlike their hosts, these parasites lack catalase and the canonical glutathione (B108866)/glutathione reductase system for detoxifying hydroperoxides.[1][2] Instead, they rely on the this compound-based system, which is absent in humans, making it an attractive and specific target for drug development.[1][3]

This compound is a conjugate of two glutathione molecules linked by a spermidine (B129725) backbone.[4] Its disulfide form, this compound disulfide [T(S)₂], is reduced to the active dithiol form, this compound [T(SH)₂], by the NADPH-dependent flavoenzyme this compound reductase (TR).[1] T(SH)₂ then serves as the primary electron donor for a cascade of reactions that neutralize ROS and support essential cellular processes, including DNA synthesis.[2][5] The essentiality of the this compound system for parasite viability has been confirmed through genetic knockout studies, where the deletion of genes encoding key enzymes like this compound reductase and this compound synthetase has proven to be lethal to the parasites.[6][7][8]

The this compound Biosynthetic and Redox Pathways

The this compound system is a sophisticated network of enzymes and metabolites that collectively maintain the parasite's redox balance.

This compound Synthesis

This compound is synthesized from glutathione and spermidine in a two-step enzymatic process catalyzed by this compound synthetase (TryS), a bifunctional enzyme.[2] In the first step, one molecule of glutathione is added to spermidine to form glutathionylspermidine (B10777622). In the second step, a second molecule of glutathione is added to glutathionylspermidine to yield this compound.[9]

References

- 1. In Vitro Leishmanicidal Effect of Silibinin: Disrupting Redox Balance via this compound Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improvement of 96-well microplate assay for estimation of cell growth and inhibition of Leishmania with Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel CRK12 Inhibitors for the Treatment of Human African Trypanosomiasis: An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Expanding the molecular landscape of fragments binding to this compound reductase, a legitimate target for drug design against human African trypanosomiasis [frontiersin.org]

An In-depth Technical Guide to Trypanothione Metabolism in Leishmania

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmania, a genus of trypanosomatid protozoa, are the causative agents of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral manifestations. A unique feature of these parasites is their reliance on a distinct thiol metabolism centered around the molecule trypanothione (B104310). This pathway is pivotal for maintaining redox homeostasis, protecting the parasite from oxidative stress generated by the host's immune response, and is essential for its survival. The absence of this metabolic pathway in humans makes it a prime target for the development of selective anti-leishmanial drugs. This guide provides a comprehensive overview of the core aspects of this compound metabolism in Leishmania, including its biochemical pathways, key enzymes, and the experimental methodologies used for its investigation.

The Core of this compound Metabolism

The this compound system is a complex network of enzymes and small molecules that work in concert to neutralize reactive oxygen species (ROS) and maintain a reducing intracellular environment. The central molecule, this compound (T(SH)₂), is a conjugate of two glutathione (B108866) molecules linked by a spermidine (B129725) backbone. Its metabolism can be broadly divided into three key stages: synthesis, utilization, and regeneration.

Biosynthesis of this compound

This compound is synthesized from its precursors, glutathione (GSH) and spermidine, in a two-step enzymatic process catalyzed by a single bifunctional enzyme, This compound Synthetase (TryS) .

-

Step 1: Formation of Glutathionylspermidine (B10777622): TryS first catalyzes the ATP-dependent ligation of one molecule of GSH to spermidine, forming the intermediate glutathionylspermidine (Gsp).

-

Step 2: Formation of this compound: A second molecule of GSH is then ligated to Gsp, also in an ATP-dependent manner, to yield this compound.

The overall reaction is as follows: 2 GSH + Spermidine + 2 ATP → T(SH)₂ + 2 ADP + 2 Pi

Unlike some other trypanosomatids, Leishmania species appear to lack a separate glutathionylspermidine synthetase (GSPS) and rely solely on the bifunctional TryS for both steps of this compound synthesis. Genetic studies have confirmed that TryS is essential for the viability of Leishmania.[1]

The this compound Redox Cycle

The primary function of this compound is to act as a potent reducing agent. In its reduced form, T(SH)₂, it donates electrons to various peroxidases, which in turn detoxify harmful ROS. This process results in the oxidation of this compound to its disulfide form, this compound disulfide (TS₂).

To maintain the protective capacity of this system, TS₂ must be continuously recycled back to its reduced form. This crucial step is catalyzed by the NADPH-dependent flavoenzyme This compound Reductase (TryR) . TryR is a homodimer that is structurally and mechanistically distinct from its human counterpart, glutathione reductase (GR), making it an attractive drug target.[2] The inability of Leishmania to reduce GSSG using TryR further highlights the specialization of this pathway.[2]

Downstream Effector Pathways

Reduced this compound serves as the electron donor for a cascade of downstream antioxidant systems. The most prominent of these is the tryparedoxin (TXN)/tryparedoxin peroxidase (TXNPx) system. T(SH)₂ reduces TXN, a small dithiol protein, which in turn provides the reducing equivalents for TXNPx to neutralize peroxides.

Key Enzymes in this compound Metabolism

This compound Synthetase (TryS)

TryS is a large, multidomain enzyme that is the gatekeeper of this compound biosynthesis. Its activity is critical for maintaining the intracellular pool of this essential thiol.

This compound Reductase (TryR)

TryR is a flavoenzyme that maintains the reduced state of the this compound pool. Its inhibition leads to an accumulation of the oxidized form (TS₂) and renders the parasite highly susceptible to oxidative stress.

Quantitative Data

Table 1: Kinetic Parameters of this compound Reductase in Leishmania species

| Leishmania Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| L. donovani | This compound Disulfide | 36 | - | - | 5.0 x 106 | [2] |

| L. donovani | NADPH | 9 | - | - | - | [2] |

| L. infantum | This compound Disulfide | 72 | - | - | - | [3] |

| L. mexicana | This compound Disulfide | 72 | 200 | - | - | [3] |

Note: Data for a complete set of kinetic parameters is not available for all species and enzymes.

Table 2: Intracellular Thiol Concentrations in Leishmania Promastigotes

| Leishmania Species | Glutathione (nmol/107 cells) | Total Low-Molecular Weight Thiols (nmol/107 cells) | Reference |

| L. amazonensis | 0.12 | ~0.18 | [4] |

| L. donovani | 0.10 | ~0.18 | [4] |

| L. major | 0.08 | ~0.18 | [4] |

| L. braziliensis | 0.04 | ~0.18 | [4] |

Table 3: Inhibitors of this compound Metabolism Enzymes in Leishmania

| Enzyme | Inhibitor | Leishmania Species | IC50 (µM) | Reference |

| This compound Reductase | Auranofin | L. infantum | 9.68 ± 1.02 | [5] |

| This compound Reductase | Compound 2b | L. infantum | 65.0 | [6] |

| This compound Reductase | Compound 3 | L. infantum | 12.44 ± 1.09 | [7] |

| This compound Synthetase | Calmidazolium chloride | L. infantum | 2.6 - 13.8 | [8] |

| This compound Synthetase | Ebselen | L. infantum | 2.6 - 13.8 | [8] |

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway

Caption: The core this compound metabolic pathway in Leishmania.

Experimental Workflow for this compound Reductase (TryR) Inhibition Assay

Caption: A typical workflow for a this compound Reductase inhibition assay.

Detailed Experimental Protocols

This compound Reductase (TryR) Activity Assay

This protocol is adapted from a colorimetric assay using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

Materials:

-

Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.

-

This compound Reductase (TryR): Purified recombinant enzyme.

-

This compound Disulfide (TS₂): Stock solution in water.

-

NADPH: Stock solution in assay buffer.

-

DTNB: Stock solution in ethanol.

-

Test Compounds: Dissolved in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

TryR enzyme (final concentration ~5 mU/mL)

-

TS₂ (final concentration ~150 µM)

-

DTNB (final concentration ~100 µM)

-

-

Add test compounds: Add the desired concentration of the test compound or DMSO (as a vehicle control) to the wells. The final DMSO concentration should not exceed 1%.

-

Pre-incubation: Incubate the plate at 25°C for 5-10 minutes.

-

Initiate the reaction: Add NADPH to each well to a final concentration of ~100-300 µM to start the reaction.

-

Measure absorbance: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Quantification of Intracellular this compound by LC-MS

This protocol provides a general framework for the quantification of reduced and oxidized this compound.

Materials:

-

Leishmania promastigotes

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction Solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20) with 0.1% formic acid, chilled to -20°C.

-

N-Ethylmaleimide (NEM): for derivatizing free thiols.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Harvesting:

-

Culture Leishmania promastigotes to the desired density.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet twice with ice-cold PBS to remove media components.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in a known volume of ice-cold extraction solvent. To preserve the redox state, NEM can be included in the extraction solvent to block free thiol groups on reduced this compound.

-

Lyse the cells by sonication or bead beating on ice.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

-

Sample Preparation for LC-MS:

-

Transfer the supernatant (containing the metabolites) to a new tube.

-

Filter the extract through a 0.22 µm filter.

-

Transfer the filtered extract to an autosampler vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Chromatography: Use a HILIC or reverse-phase column suitable for polar molecules. A typical mobile phase system would be A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid, run on a gradient.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of T(SH)₂ (as the NEM-adduct) and TS₂. The specific precursor and product ion transitions will need to be optimized.

-

-

Data Analysis:

-

Generate standard curves for both T(SH)₂-NEM and TS₂ using authentic standards.

-

Quantify the amount of each analyte in the samples by comparing their peak areas to the standard curves.

-

Normalize the metabolite concentrations to the cell number or total protein content.

-

Conclusion

The this compound metabolic pathway is a cornerstone of Leishmania's survival strategy, enabling it to withstand the hostile environment of its mammalian host. Its unique nature and essentiality make it an outstanding target for the development of new, selective, and effective anti-leishmanial therapies. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to exploit this vulnerability in a devastating parasite. Further research into the kinetic properties of the enzymes involved and the dynamic regulation of this pathway will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Leishmania infantum this compound Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Trypanothione in Trypanosoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypanosomatids, a group of protozoan parasites responsible for devastating diseases like Chagas disease and African sleeping sickness, possess a unique thiol metabolism centered around the molecule trypanothione (B104310). This dithiol, absent in their mammalian hosts, is the cornerstone of their antioxidant defense system, playing a critical role in detoxification, redox homeostasis, and the synthesis of essential macromolecules. This technical guide provides an in-depth exploration of the function of this compound in Trypanosoma, detailing its biosynthesis, its role in redox cycling, and its interplay with other cellular processes. We present quantitative data on the enzymes involved, detailed experimental protocols for their study, and visual representations of the key pathways to serve as a comprehensive resource for researchers in the field and professionals involved in the development of novel antitrypanosomal drugs.

Introduction: A Unique Redox System

Trypanosoma species are continually challenged by oxidative stress, both from their own metabolic processes and from the immune response of their hosts. Unlike mammals, who rely on a glutathione (B108866)/glutathione reductase system, trypanosomatids have evolved a unique and essential defense mechanism based on this compound [N¹,N⁸-bis(glutathionyl)spermidine][1][2]. This molecule, a conjugate of two glutathione molecules linked by a spermidine (B129725) bridge, is maintained in its reduced form by the flavoenzyme this compound reductase (TryR), an enzyme that is also exclusive to these parasites[1][2]. The this compound system's central role in parasite survival and its absence in humans make it a prime target for the development of new chemotherapeutics[3][4][5].

The this compound Biosynthesis Pathway

The synthesis of this compound is a two-step enzymatic process that begins with the precursors glutathione (GSH) and spermidine[3].

-

Step 1: Formation of Glutathionylspermidine (B10777622). The first molecule of glutathione is conjugated to spermidine to form glutathionylspermidine. This reaction is catalyzed by glutathionylspermidine synthetase.

-

Step 2: Formation of this compound. A second molecule of glutathione is then added to glutathionylspermidine to yield this compound. This step is catalyzed by the enzyme this compound synthetase (TryS)[3]. In Trypanosoma cruzi and Trypanosoma brucei, a single bifunctional enzyme, this compound synthetase, catalyzes both steps of this pathway[6].

This pathway is a critical chokepoint for the parasite, and its inhibition leads to a depletion of the this compound pool, rendering the parasite vulnerable to oxidative damage.

Visualization of the this compound Biosynthesis Pathway

Caption: The biosynthetic pathway of this compound from its precursors.

The this compound Redox Cycle: A Hub for Antioxidant Defense

The primary function of this compound is to maintain a reducing intracellular environment. This is achieved through a redox cycle where reduced this compound [T(SH)₂] donates its electrons to various acceptor molecules, becoming oxidized to this compound disulfide (TS₂). The oxidized form is then recycled back to the reduced state by the NADPH-dependent enzyme this compound reductase (TryR)[1][2].

This cycle is central to the parasite's defense against reactive oxygen species (ROS). T(SH)₂ serves as the electron donor for the detoxification of hydroperoxides, a reaction catalyzed by tryparedoxin peroxidase. Tryparedoxin, a small dithiol protein, acts as an intermediate electron carrier in this process[1].

Furthermore, the this compound system is involved in:

-

Detoxification of heavy metals and xenobiotics.

-

Synthesis of deoxyribonucleotides: T(SH)₂ is the reductant for ribonucleotide reductase, an essential enzyme for DNA synthesis[1].

-

Ascorbate recycling.

The inhibition of TryR disrupts this entire cycle, leading to an accumulation of oxidative damage and ultimately, cell death.

Visualization of the this compound Redox Cycle

Caption: The central role of the this compound redox cycle in antioxidant defense.

Quantitative Data on Key Enzymes

The enzymes of the this compound pathway are key targets for drug development. Understanding their kinetic properties and their susceptibility to inhibition is crucial for the rational design of new therapies.

Kinetic Parameters of this compound Pathway Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| This compound Synthetase | T. brucei | GSH | 56 | 2.9 | [7] |

| Spermidine | 38 | - | [7] | ||

| Glutathionylspermidine | 2.4 | - | [7] | ||

| MgATP | 7.1 | - | [7] | ||

| This compound Reductase | T. cruzi | This compound Disulfide | 6.5 | - | [8] |

Inhibition of this compound Pathway Enzymes

| Enzyme | Inhibitor | Organism | Inhibition Type | Ki (µM) | IC₅₀ (µM) | Reference |

| This compound Synthetase | Various paullones | L. infantum | - | - | 0.15 - 0.35 | [9] |

| Indazole derivative | T. brucei | - | - | 0.14 | [9] | |

| This compound Reductase | Mepacrine (Quinacrine) | T. cruzi | Competitive | 5 - 43 | - | [1] |

| Cepharanthine | T. cruzi | - | - | 15 | [2] | |

| Nitrofuran derivative | T. cruzi | Uncompetitive | - | - | [10] | |

| Tricyclic inhibitors | T. cruzi | Competitive | 0.331 | 0.75 | [11][12] |

Experimental Protocols

This compound Reductase Activity Assay

This spectrophotometric assay measures the activity of TryR by monitoring the reduction of the chromogenic substrate 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA

-

NADPH solution: 10 mM in water

-

This compound disulfide (TS₂) solution: 10 mM in water

-

DTNB solution: 10 mM in ethanol

-

Purified this compound Reductase

-

96-well microplate

-

Microplate reader capable of reading absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, 200 µM DTNB, and 150 µM NADPH.

-

Add the test compound (inhibitor) at various concentrations to the wells of the microplate. Include a control with no inhibitor.

-

Add the purified TryR to the wells to a final concentration of approximately 20 mU/ml.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding TS₂ to a final concentration of 12 µM.

-

Immediately measure the increase in absorbance at 412 nm kinetically over a period of 10-15 minutes. The rate of increase in absorbance is proportional to the TryR activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Principle: TryR reduces TS₂ to T(SH)₂. The T(SH)₂ then reduces DTNB to 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the activity of TryR.

Measurement of Intracellular this compound Levels by HPLC

This method allows for the quantification of reduced and oxidized this compound in parasite cell extracts.

Materials:

-

Parasite culture

-

Lysis buffer: 0.1 M HCl

-

Derivatizing agent: monobromobimane (B13751) (mBBr)

-

HPLC system with a fluorescence detector (Excitation: 394 nm, Emission: 490 nm)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Harvest approximately 10⁸ parasite cells by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Lyse the cells by resuspending the pellet in 1 ml of ice-cold 0.1 M HCl.

-

Centrifuge the lysate at high speed to pellet the cell debris.

-

Collect the supernatant containing the acid-soluble thiols.

-

-

Derivatization:

-

To 100 µl of the supernatant, add 10 µl of 100 mM dithiothreitol (B142953) (DTT) to reduce all disulfides. Incubate for 30 minutes at room temperature.

-

Neutralize the sample with 1 M NaOH.

-

Add 10 µl of 100 mM mBBr and incubate in the dark for 30 minutes at room temperature. The mBBr reacts with the thiol groups to form a fluorescent adduct.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 HPLC column.

-

Elute the sample using a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.

-

Monitor the fluorescence of the eluate.

-

Identify and quantify the this compound peak by comparing its retention time and fluorescence intensity to that of a known standard.

-

Conclusion and Future Perspectives

The this compound system represents a fascinating example of metabolic adaptation in parasitic protozoa. Its unique nature and essentiality for the parasite's survival make it an outstanding target for the development of new drugs to combat trypanosomal diseases. The data and protocols presented in this guide are intended to facilitate further research into this critical pathway. Future efforts should focus on the discovery and development of potent and specific inhibitors of this compound synthetase and this compound reductase. A deeper understanding of the regulatory mechanisms governing the this compound pathway and its interplay with other metabolic networks within the parasite will undoubtedly open new avenues for therapeutic intervention. The continued exploration of this unique biochemical system holds great promise for the development of safer and more effective treatments for some of the world's most neglected diseases.

References

- 1. The parasite-specific this compound metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Trypanothione: A Technical Guide for Researchers

Abstract

Trypanothione (B104310), a unique dithiol composed of two glutathione (B108866) molecules linked by a spermidine (B129725) bridge, is central to the redox homeostasis of trypanosomatid parasites. These parasites, responsible for devastating diseases like Chagas disease, African sleeping sickness, and leishmaniasis, rely on the this compound system to defend against oxidative stress, making its biosynthetic pathway a prime target for novel drug development. Unlike their mammalian hosts, which utilize a glutathione/glutathione reductase system, trypanosomatids have an absolute requirement for this compound and its associated enzymes. This guide provides an in-depth technical overview of the this compound biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to aid researchers and drug development professionals in targeting this critical metabolic route.

The Core Biosynthetic Pathway

The synthesis of this compound [T(SH)₂] is a multi-step enzymatic process that combines components from both glutathione and polyamine metabolism. The primary precursors for this pathway are the amino acids glutamate (B1630785), cysteine, and glycine (B1666218) for glutathione synthesis, and arginine and methionine for the synthesis of the polyamine spermidine.[1]

Precursor Synthesis: Glutathione

Glutathione (GSH) is synthesized in two ATP-dependent steps catalyzed by two distinct enzymes:

-

γ-Glutamylcysteine Synthetase (γECS): This enzyme catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine.

-

Glutathione Synthetase (GS): GS then adds a glycine residue to the C-terminus of γ-glutamylcysteine to form glutathione.[1][2]

Precursor Synthesis: Spermidine

The synthesis of spermidine is more complex and shows some variation among different trypanosomatid species.

-

Ornithine Production: In Leishmania, L-arginine is converted to ornithine by the enzyme arginase. This step is absent in Trypanosoma brucei.[1]

-

Putrescine Formation: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine. This enzyme is a key regulatory point in polyamine synthesis. Notably, Trypanosoma cruzi lacks the gene for ODC and must acquire putrescine from the host environment.[1]

-

Spermidine Synthesis: Spermidine synthase (SpSyn) catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, yielding spermidine.[1][3] dcSAM itself is derived from the condensation of L-methionine and ATP.[1]

Final Assembly: this compound Synthesis

The final two steps involve the sequential, ATP-dependent conjugation of two glutathione molecules to one molecule of spermidine. The mechanism of this final stage differs between trypanosomatid genera.[4]

-

Two-Enzyme Pathway (e.g., Crithidia fasciculata):

-

Glutathionylspermidine (B10777622) Synthetase (GspS): Catalyzes the addition of the first glutathione molecule to spermidine, forming glutathionylspermidine (Gsp).[4][5]

-

This compound Synthetase (TryS): Adds the second glutathione molecule to Gsp to yield the final product, this compound.[4]

-

-

Single Bifunctional Enzyme Pathway (e.g., Trypanosoma, Leishmania):

-

This compound Synthetase (TryS): A single, bifunctional enzyme catalyzes both the formation of the Gsp intermediate and the subsequent addition of the second glutathione molecule to form this compound.[4][6] This enzyme also possesses an amidase domain capable of catalyzing the reverse reaction, though its in vivo activity is likely negligible.[4][7]

-

The overall pathway is a critical vulnerability for these parasites, and the enzymes involved, particularly ODC, SpSyn, and TryS, are considered high-priority targets for therapeutic intervention.[8][9]

Quantitative Data: Enzyme Kinetics

The following tables summarize key kinetic parameters for the enzymes of the this compound biosynthetic pathway. These values are essential for understanding enzyme function, developing kinetic models, and designing effective inhibitors.

Table 1: Kinetic Parameters of this compound Synthetase (TryS)

| Species | Substrate | K_m_ (µM) | K_i_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| T. brucei | GSH | 34 | 1000 (Product Inhibition) | - | [7] |

| ATP | 18 | - | - | [7] | |

| Spermidine | 687 | - | - | [7] | |

| Gsp | 32 | - | - | [7] | |

| T(SH)₂ | - | 360 (Product Inhibition) | - | [7] | |

| T. brucei | GSH | 56 (apparent) | 37 (Substrate Inhibition) | 2.9 | [10] |

| Spermidine | 38 (apparent) | - | - | [10] | |

| Gsp | 2.4 (apparent) | - | - | [10] | |

| MgATP | 7.1 (apparent) | - | - | [10] |

Table 2: Kinetic Parameters of Other Key Pathway Enzymes

| Enzyme | Species | Substrate | K_m_ (µM) | Reference(s) |

| Spermidine Synthase | T. brucei | Putrescine | 200 | [11] |

| dcSAM | 0.1 | [11] | ||

| This compound Reductase | T. cruzi | T[S]₂ | 1.5 (apparent) | [12] |

Table 3: Selected Inhibitor Constants for Pathway Enzymes

| Enzyme | Species | Inhibitor | IC₅₀ (µM) | K_i_ (µM) | Reference(s) |

| TryS | T. brucei | Calmidazolium chloride | 2.6 - 13.8 | - | [6][13] |

| Ebselen | 2.6 - 13.8 | - | [6][13] | ||

| Prochlorperazine | ~19 | - | [14] | ||

| Adamantane singleton | 1.2 | - | [6] | ||

| TryS | T. cruzi | Various hits | 2.6 - 40 | - | [6][13] |

| TryS | L. infantum | Various hits | 2.6 - 40 | - | [6][13] |

| Spermidine Synthase | T. brucei | Dicyclohexylamine | 3 | - | [11] |

| Cyclohexylamine | 15 | - | [11] | ||

| S-Adenosyl-1,8-diamino-3-thiooctane | 25 | - | [11] | ||

| This compound Reductase | T. brucei | (+)-2 (M9J) | - | 0.073 | [15] |

| This compound Reductase | L. infantum | RDS 777 | - | 0.25 | [16] |

Experimental Protocols

This section provides detailed methodologies for key assays used to investigate the this compound biosynthetic pathway.

This compound Synthetase (TryS) Activity Assay (Phosphate Release Method)

This colorimetric assay is suitable for high-throughput screening (HTS) of TryS inhibitors. It quantifies the release of inorganic phosphate (B84403) (Pi), a product of the ATP hydrolysis that drives the synthetase reaction.

-

Principle: The enzymatic activity of TryS is determined by monitoring the release of phosphate using a malachite green-based reagent (e.g., BIOMOL Green), which forms a colored complex with Pi, measured by absorbance.[14]

-

Materials:

-

Recombinant TryS enzyme

-

Assay Buffer: 100 mM HEPES (pH 8.0), 10 mM MgCl₂, 0.5 mM EDTA, 2 mM DTT.[17]

-

Substrates: ATP, Glutathione (GSH), Spermidine (for the first reaction) or Glutathionylspermidine (Gsp) (for the second reaction).

-

Test compounds (inhibitors) dissolved in DMSO.

-

BIOMOL Green Reagent.

-

384-well microplates.

-

-

Procedure:

-

Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor for positive control) into the wells of a 384-well plate.

-

Prepare a master mix containing Assay Buffer, substrates (e.g., 4.5 mM spermidine, 150 µM GSH, 200 µM ATP), and the TryS enzyme.[13] The enzyme concentration should be optimized to ensure the reaction remains in the linear range for the duration of the assay.[13]

-

Add the master mix to the wells to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).[13]

-

Stop the reaction by adding BIOMOL Green reagent.[13]

-

Allow color to develop for 20-30 minutes at room temperature.

-

Measure the absorbance at ~620-650 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Calculate the percent inhibition using the formula: % Inhibition = 100 * [1 - (A_inhibitor - A_blank) / (A_dmso - A_blank)]

-

Plot percent inhibition against inhibitor concentration to determine the IC₅₀ value.

-

Ornithine Decarboxylase (ODC) Activity Assay (Spectrophotometric)

This method follows the reaction in real-time by observing changes in the UV-visible spectrum of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor.

-

Principle: The PLP cofactor bound to ODC undergoes spectral changes as it forms various intermediates (e.g., Schiff base, quinoid) during the decarboxylation of ornithine. These changes can be monitored using a stopped-flow spectrophotometer.[18]

-

Materials:

-

Purified ODC enzyme.

-

Reaction Buffer: e.g., 50 mM HEPES, pH 7.5, 1 mM EDTA, 1 mM DTT.

-

Substrate: L-ornithine.

-

Stopped-flow spectrophotometer capable of multiwavelength data acquisition.

-

-

Procedure:

-

Equilibrate the ODC enzyme solution and the ornithine solution in separate syringes of the stopped-flow instrument at a controlled temperature (e.g., 4°C).[18]

-

Rapidly mix the two solutions to initiate the reaction.

-

Immediately begin collecting absorbance data across a range of wavelengths (e.g., 300-500 nm) over time.[18]

-

-

Data Analysis:

-

The spectral data is typically complex, representing the formation and decay of multiple intermediates.

-

Global kinetic analysis software is used to fit the data to a proposed reaction mechanism, allowing for the determination of rate constants for individual steps in the catalytic cycle.[18] This analysis can identify rate-determining steps.[18]

-

Spermidine Synthase (SpSyn) Activity Assay (Enzyme-Coupled)

This is a sensitive, continuous assay that couples spermidine production to a fluorescent signal.

-

Principle: The spermidine produced by SpSyn is acetylated by a coupling enzyme, spermidine/spermine N¹-acetyltransferase (SSAT1), using acetyl-CoA. This reaction releases coenzyme A (CoA-SH). The free thiol group of CoA-SH then reacts with a maleimide-based fluorescent dye, resulting in an increase in fluorescence that is proportional to SpSyn activity.[19][20]

-

Materials:

-

Recombinant SpSyn and SSAT1 enzymes.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 µM EDTA, 0.01% Tween 20.[19]

-

Substrates: Putrescine, decarboxylated S-adenosylmethionine (dcSAM), Acetyl-CoA.

-

Fluorescent Dye: 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).[19]

-

Fluorometric microplate reader.

-

-

Procedure:

-

In a microplate well, combine the Assay Buffer, SpSyn, SSAT1, putrescine, dcSAM, acetyl-CoA, and the test inhibitor.

-

Incubate at room temperature for a set period (e.g., 30 minutes).[19]

-

Add the CPM dye to the reaction mixture.

-

Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

The rate of fluorescence increase is proportional to the SpSyn activity.

-

Compare the rates in the presence and absence of inhibitors to determine their potency (IC₅₀).

-

Visualizing the Pathway and Processes

Diagrams are essential for conceptualizing the complex relationships within the this compound pathway and the workflows used to study it.

Caption: The biosynthetic pathway of this compound from amino acid precursors.

References

- 1. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Validation of spermidine synthase as a drug target in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glutathionylspermidine synthase - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyamine-trypanothione pathway: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of spermidine synthase from Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Leishmania infantum this compound reductase by diaryl sulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of the reaction mechanism for Trypanosoma brucei ornithine decarboxylase by multiwavelength stopped-flow spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a Hidden Trypanosoma cruzi Spermidine Synthase Binding Site and Inhibitors through In Silico, In Vitro, and X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Key Enzymes of the Trypanothione Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The trypanothione (B104310) pathway is a unique and essential metabolic route in trypanosomatid parasites, responsible for maintaining redox balance and protecting the cell from oxidative stress. This pathway is absent in their mammalian hosts, making its key enzymes attractive targets for the development of novel chemotherapeutics against diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis. This guide provides a detailed technical overview of the core enzymes in this pathway: Glutathionylspermidine (B10777622) Synthetase, this compound Synthetase, and this compound Reductase. It includes summaries of their kinetic properties, detailed experimental protocols for activity assays, and visualizations of the pathway and experimental workflows to aid in research and drug discovery efforts.

The this compound Biosynthesis and Redox Pathway

Trypanosomatids lack the canonical glutathione (B108866) reductase-based system found in mammals for combating oxidative stress.[1][2] Instead, they rely on a unique system centered around the dithiol this compound [N¹,N⁸-bis(glutathionyl)spermidine].[3][4] The synthesis and regeneration of this compound are carried out by a series of essential enzymes that represent prime targets for therapeutic intervention.[1][5][6]

The pathway begins with the synthesis of this compound from its precursors, glutathione (GSH) and spermidine (B129725).[6][7] This process is catalyzed by one or two key synthetase enzymes, depending on the parasite species. Once synthesized, the reduced form of this compound, T(SH)₂, is used by tryparedoxin peroxidase to neutralize harmful reactive oxygen species.[8][9] The resulting oxidized this compound disulfide (TS₂) is then recycled back to its reduced form by the NADPH-dependent flavoenzyme, this compound reductase (TryR).[7][8]

Key Biosynthetic Enzymes

Glutathionylspermidine Synthetase (GspS)

Function: In some trypanosomatids, such as Crithidia fasciculata, the synthesis of this compound is a two-step process initiated by Glutathionylspermidine Synthetase (GspS; EC 6.3.1.8).[10] This enzyme catalyzes the ATP-dependent ligation of one molecule of glutathione to one molecule of spermidine, forming the intermediate glutathionylspermidine (Gsp).[7][11][12] The enzyme from C. fasciculata also possesses a secondary amidase activity, capable of hydrolyzing Gsp back to its constituents.[10] A mutation at Cys-79 can ablate this amidase activity without impacting its primary synthetase function.[10]

Quantitative Data: Kinetic Parameters

| Enzyme Source | Substrate | Apparent Kₘ (µM) | kcat (s⁻¹) | Reference |

| C. fasciculata | GSH | 242 | 15.5 | [10] |

| Spermidine | 59 | 15.5 | [10] | |

| MgATP | 114 | 15.5 | [10] | |

| Gsp (amidase) | 500 | 0.38 | [10] |

Experimental Protocol: GspS Activity Assay

This protocol is based on a continuous spectrophotometric coupled-enzyme assay. The production of ADP during the synthetase reaction is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES buffer, pH 7.3, containing 10 mM MgCl₂, 100 mM KCl, and 2 mM DTT.

-

Substrate Solution: Prepare a stock solution containing 10 mM ATP, 5 mM phosphoenolpyruvate, and 5 mM NADH in the assay buffer.

-

Coupling Enzymes: A solution containing pyruvate kinase (5 units/ml) and lactate dehydrogenase (5 units/ml).

-

Enzyme: Purified recombinant GspS diluted to a working concentration (e.g., 50-100 nM) in assay buffer.

-

Reaction Initiators: Prepare separate stock solutions of Glutathione (GSH) and Spermidine.

-

-

Assay Procedure:

-

To a 96-well UV-transparent microplate, add 150 µl of Assay Buffer.

-

Add 10 µl of the Substrate Solution.

-

Add 10 µl of the Coupling Enzymes solution.

-

Add 10 µl of the GspS enzyme solution.

-

Initiate the reaction by adding 10 µl of GSH and 10 µl of Spermidine to achieve desired final concentrations (e.g., starting with concentrations around their Kₘ values).

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Monitor the decrease in absorbance at 340 nm (A₃₄₀) over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Perform control reactions lacking GspS, GSH, or spermidine to account for any background NADH oxidation.

-

To determine kinetic parameters, vary the concentration of one substrate while keeping the others at saturating concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

This compound Synthetase (TryS)

Function: this compound Synthetase (TryS; EC 6.3.1.9) is a crucial enzyme that completes the synthesis of this compound.[3] In parasites like Trypanosoma cruzi and T. brucei, TryS is a bifunctional enzyme that catalyzes both steps of this compound synthesis.[4][13] It can add a glutathione molecule to spermidine to form Gsp, and subsequently add a second glutathione molecule to Gsp to form the final product, this compound.[4][12] This enzyme is essential for parasite viability, as its knockdown leads to a reduced growth rate and disruption of thiol redox homeostasis.[3] Like GspS, TryS also exhibits a secondary amidase activity, though at a much lower rate than its synthetase function.[3][4]

Quantitative Data: Kinetic Parameters

| Enzyme Source | Substrate | Apparent Kₘ (µM) | kcat (s⁻¹) | Kᵢ (µM) | Reference |

| T. brucei | GSH | 56 | 2.9 | 37 (Substrate Inhibition) | [4] |

| Spermidine | 38 | - | - | [4] | |

| Glutathionylspermidine | 2.4 | - | - | [4] | |

| MgATP | 7.1 | - | - | [4] |

Experimental Protocol: TryS Activity Assay

This protocol describes a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi) using Malachite Green.[14]

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 8.0, containing 10 mM magnesium acetate, 0.5 mM EDTA, 2 mM DTT, and 0.01% Brij-35.

-

Substrate Solution: Prepare a stock solution in the assay buffer containing ATP, GSH, and either spermidine or glutathionylspermidine at concentrations several-fold higher than their final desired concentrations.

-

Enzyme Solution: Purified recombinant TryS diluted to a working concentration (e.g., 10-20 nM) in assay buffer.

-

Malachite Green Reagent: Prepare fresh by mixing three volumes of 0.045% (w/v) Malachite Green hydrochloride in water with one volume of 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl. Add Tween-20 to a final concentration of 0.01% and incubate for 30 minutes.

-

-

Assay Procedure:

-

Set up reactions in a 96-well microplate. The final volume will be 50 µl.

-

Add Assay Buffer, the Substrate Solution, and the Enzyme Solution to the wells. For inhibitor screening, pre-incubate the enzyme with the test compounds for a defined period (e.g., 60 minutes) at room temperature before starting the reaction.[14]

-

Initiate the reaction by adding the final substrate (often ATP).

-

Incubate the plate at 28°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 50 µl of the Malachite Green Reagent to each well.

-

Incubate for 15-20 minutes at room temperature to allow color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 620 nm (A₆₂₀) using a microplate reader.

-

Create a standard curve using known concentrations of inorganic phosphate (KH₂PO₄) to quantify the amount of Pi produced.

-

Calculate the specific activity of the enzyme (µmol of Pi produced per minute per mg of enzyme).

-

For inhibition studies, calculate the percent inhibition relative to a no-compound control and determine IC₅₀ values by fitting the data to a dose-response curve.

-

The Key Redox Cycling Enzyme

This compound Reductase (TryR)

Function: this compound Reductase (TryR; EC 1.8.1.12) is a flavoenzyme that catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) back to its reduced, active form, T(SH)₂.[7][8] This enzyme is absolutely essential for parasite survival, as it is the sole enzyme capable of maintaining the this compound pool in its reduced state, which is critical for antioxidant defense and DNA synthesis.[1][8] TryR is structurally distinct from its human counterpart, glutathione reductase (GR), particularly in the substrate-binding site, which is larger and has a different electrostatic profile to accommodate the bulkier, positively charged this compound molecule.[1][2] This difference makes TryR a highly validated and promising target for the design of parasite-specific inhibitors.[1]

Quantitative Data: Kinetic Parameters

| Enzyme Source | Substrate | Apparent Kₘ (µM) | Reference |

| T. cruzi | This compound Disulfide (TS₂) | 6 | [15] |

| NADPH | (Varies, typically 5-20 µM) | [16] |

Experimental Protocol: TryR Activity Assay

This protocol details a high-throughput screening (HTS) compatible assay that monitors the reduction of a chromogenic substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is coupled to the reduction of TS₂.[15][17]

-

Reagent Preparation:

-

Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.05% Tween 20.

-

Enzyme/Substrate Mix: Prepare a solution in Assay Buffer containing TryR (e.g., 20 mU/ml), TS₂ (6 µM), and DTNB (50-100 µM).

-

Initiator Solution: Prepare a solution of NADPH (e.g., 150 µM) in Assay Buffer.

-

Inhibitor Solutions: Dissolve test compounds in DMSO and dilute to the desired concentrations in Assay Buffer.

-

-

Assay Procedure:

-

In a 96- or 384-well microplate, add the test compounds or DMSO for controls.

-

Add the Enzyme/Substrate Mix to all wells.

-

Allow the plate to incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the Initiator Solution (NADPH) to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the increase in absorbance at 412 nm (A₄₁₂) kinetically over 5-15 minutes at room temperature. This measures the formation of the thionitrobenzoate (TNB) anion.[15][17]

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of recombinant glutathionylspermidine synthetase/amidase from Crithidia fasciculata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathionylspermidine synthase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Trypanothione System: A Technical Guide to the Antioxidant Defense of Trypanosomatids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the trypanothione-based antioxidant defense system, a unique metabolic pathway essential for the survival of trypanosomatid parasites, the causative agents of devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis. The absence of this system in their mammalian hosts makes the enzymes of the This compound (B104310) pathway prime targets for the development of novel and selective chemotherapeutics. This document details the core components of the pathway, presents key quantitative data, outlines experimental protocols for studying the system's enzymes, and provides visual representations of the critical biochemical and experimental workflows.

The Core of the this compound Antioxidant Defense

Trypanosomatids lack the canonical glutathione (B108866) reductase/glutathione peroxidase system found in their mammalian hosts for detoxifying reactive oxygen species (ROS). Instead, they rely on a unique low-molecular-weight thiol, this compound [N1,N8-bis(glutathionyl)spermidine], and a dedicated set of enzymes to maintain their intracellular redox balance. This system is central to the parasites' ability to survive the oxidative burst they encounter within their hosts.

The this compound system is composed of two primary arms: the biosynthesis of this compound and the catalytic cycle of this compound reduction and utilization.

This compound Biosynthesis

This compound is synthesized from two molecules of glutathione (GSH) and one molecule of spermidine (B129725) in a two-step enzymatic process. This pathway is initiated from basic amino acid precursors and polyamines.

The key enzymes involved in this compound biosynthesis are:

-

Glutathionylspermidine (B10777622) Synthetase (GspS): In some trypanosomatids, such as Crithidia fasciculata, GspS catalyzes the first step, the ATP-dependent conjugation of one molecule of glutathione to spermidine to form glutathionylspermidine.

-

This compound Synthetase (TryS): This bifunctional enzyme is central to the synthesis. In organisms like Trypanosoma cruzi, TryS catalyzes both steps: the formation of glutathionylspermidine from glutathione and spermidine, and the subsequent addition of a second glutathione molecule to form this compound. In parasites that also have GspS, TryS exclusively catalyzes the second step.

Caption: Biosynthesis of this compound from Precursors.

The this compound Reductase System and Antioxidant Action

Once synthesized, this compound in its reduced form, T(SH)₂, is the principal intracellular reductant. The core of its antioxidant function lies in the catalytic cycle driven by this compound reductase (TryR).

-

This compound Reductase (TryR): This NADPH-dependent flavoenzyme is the cornerstone of the this compound system. It catalyzes the reduction of oxidized this compound disulfide (TS₂) back to its active dithiol form, T(SH)₂. The absence of a functional equivalent in humans makes TryR a highly attractive drug target.

The reduced this compound then donates its electrons to a series of downstream effector proteins to neutralize ROS:

-

Tryparedoxin (TryX): A small dithiol protein that is a key intermediate in the antioxidant cascade. T(SH)₂ reduces TryX.

-

Tryparedoxin Peroxidase (TXNPx): This enzyme, also known as peroxiredoxin, utilizes the reducing equivalents from TryX to detoxify a broad range of hydroperoxides, including hydrogen peroxide, to water.

Caption: The this compound Redox Cycle for ROS Detoxification.

Quantitative Data on Key Enzymes

The following tables summarize key kinetic parameters and inhibitor constants for the central enzymes of the this compound pathway from various trypanosomatid species.

Table 1: Kinetic Parameters of this compound Pathway Enzymes

| Enzyme | Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| This compound Synthetase (TryS) | Trypanosoma brucei | GSH | 34 | - | |

| ATP | 18 | - | |||

| Spermidine | 687 | - | |||

| Glutathionylspermidine | 32 | - | |||

| Trypanosoma brucei | Spermidine | 45.4 | - | ||

| ATP | 8.6 | - | |||

| GSH | 23.8 | - | |||

| This compound Reductase (TryR) | Trypanosoma cruzi | This compound Disulfide | 1.5 | - | |

| Trypanosoma brucei | This compound Disulfide | 4.4-fold lower than T. cruzi | - | ||

| NADPH | 0.77 | - | |||

| Glutathionylspermidine Synthetase (GspS) | Escherichia coli | - | - | - |

Table 2: Inhibition Constants of Compounds Targeting this compound Pathway Enzymes

| Enzyme | Species | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| This compound Synthetase (TryS) | Leishmania infantum | N⁵-substituted paullone (B27933) (FS-554) | - | - | Uncompetitive | |

| Leishmania infantum | N⁵-substituted paullone (MOL2008) | - | - | - | ||

| Trypanosoma brucei | Phenyl-indazole derivative | 0.095 - 0.317 | - | - | ||

| Trypanosoma brucei | Indazole derivative 4 | 0.14 | - | - | ||

| T. brucei, L. infantum, T. cruzi | Calmidazolium chloride | 2.6 - 13.8 | - | - | ||

| T. brucei, L. infantum, T. cruzi | Ebselen | 2.6 - 13.8 | - | Slow-binding, irreversible | ||

| This compound Reductase (TryR) | Leishmania infantum | Aminopropanone derivative 2b | 65.0 | - | - | |

| Leishmania infantum | Compound 3 | 7.5 | - | - | ||

| Trypanosoma cruzi | Mepacrine (Quinacrine) | - | - | Competitive | ||

| Trypanosoma cruzi | 9-Aminoacridines | - | 5 - 43 | Competitive | ||

| Trypanosoma cruzi | Compound 9 | - | 0.331 | - |

Detailed Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays used to study the this compound pathway.

This compound Reductase (TryR) Activity Assay (Continuous Spectrophotometric)

This assay measures the activity of TryR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

HEPES buffer (50 mM, pH 7.4)

-

NaCl (40 mM)

-

Purified TryR enzyme

-

This compound disulfide (TS₂)

-

NADPH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 40 mM NaCl, and 150 µM this compound disulfide.

-

Add 50 nM of purified LiTR to the reaction mixture.

-

Incubate the mixture at 25°C for 3 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 100 µM NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

-

The rate of NADPH oxidation is calculated from the linear portion of the curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

For Inhibitor Screening:

-

Inhibitors are typically dissolved in DMSO and added to the reaction mixture before the addition of NADPH. A control reaction with DMSO alone should be run in parallel. The percentage of inhibition is calculated by comparing the rate of the reaction with the inhibitor to the control reaction.

Caption: Workflow for the this compound Reductase Activity Assay.

This compound Synthetase (TryS) Activity Assay (Malachite Green Assay)

This assay quantifies TryS activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP, using the malachite green reagent.

Materials:

-

HEPES buffer (100 mM, pH 8.0)

-

EDTA (0.5 mM)

-

Dithiothreitol (DTT) (2 mM)

-

Brij-35 (0.01%)

-

Magnesium acetate (B1210297) (10 mM)

-

Purified TryS enzyme

-

Spermidine

-

Glutathione (GSH)

-

ATP

-

BIOMOL Green reagent (or similar malachite green-based reagent)

-

Microplate reader capable of reading absorbance at 620-650 nm

Procedure:

-

Prepare a reaction mixture in a 384-well plate containing 100 mM HEPES (pH 8.0), 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35, and 10 mM magnesium acetate.

-

Add the substrates: 25 µM spermidine and 20 µM GSH.

-

Add 10 nM of purified TryS enzyme.

-

For inhibitor studies, add the test compound (e.g., at 30 µM).

-

Initiate the reaction by adding 35 µM ATP. The final reaction volume is 50 µL.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction and detect the released phosphate by adding the BIOMOL Green reagent according to the manufacturer's instructions.

-

Measure the absorbance at 620 nm.

-

A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi produced.

Caption: Workflow for the this compound Synthetase Malachite Green Assay.

Tryparedoxin Peroxidase (TXNPx) Activity Assay (Coupled Enzyme Assay)

This assay measures the peroxidase activity of TXNPx by coupling the regeneration of reduced tryparedoxin (TryX) to the oxidation of NADPH by this compound reductase (TryR). The decrease in absorbance at 340 nm is monitored.

Materials:

-

HEPES buffer (50 mM, pH 7.4)

-

Purified TXNPx enzyme

-

Purified TryX enzyme

-

Purified TryR enzyme

-

Reduced this compound (T(SH)₂)

-

NADPH

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), purified TryR, T(SH)₂, and NADPH.

-

Add purified TryX and TXNPx to the mixture.

-

Incubate briefly to allow the system to equilibrate.

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH as the entire system turns over to reduce the H₂O₂.

-

The rate of the reaction is determined from the linear phase of the absorbance change.

Conclusion and Future Directions